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Cat. No.: B1346956 Get Quote

Introduction

Di(trimethylolpropane), often abbreviated as Di-TMP, is a tetra-functional polyol with the

chemical formula C12H26O5.[1] It is a valuable chemical intermediate known for enhancing the

durability, flexibility, and resistance of various materials.[2] Its primary applications are in the

production of high-performance products such as acrylic monomers for radiation-curable

coatings, polyurethanes, alkyd resins, synthetic lubricants, and as a co-stabilizer in lead-free

PVC.[3][4] Di-TMP is typically a colorless, crystalline solid.[3] This technical guide provides a

comprehensive overview of the principal synthesis and purification methodologies for Di-TMP,

tailored for researchers and professionals in chemical and drug development.

Synthesis of Di(trimethylolpropane)
The production of Di-TMP is primarily achieved through two main routes: as a byproduct during

the industrial synthesis of trimethylolpropane (TMP) and through the direct acid-catalyzed

condensation of two TMP molecules.

Route 1: Acid-Catalyzed Etherification of
Trimethylolpropane
The most direct synthesis method involves the dehydration and etherification of two molecules

of trimethylolpropane in the presence of an acid catalyst.[5][6] This reaction is typically

performed under heat and vacuum to continuously remove the water formed, thereby driving

the equilibrium towards product formation.[6][7]
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2 C₆H₁₄O₃ (TMP) ---(Acid Catalyst, Δ, Vacuum)--> C₁₂H₂₆O₅ (Di-TMP) + H₂O

A detailed protocol derived from patent literature is as follows:[6][7]

Charging the Reactor: A flask equipped with a heating mantle, stirrer, and a reflux cooler

connected to a vacuum system is charged with trimethylolpropane (TMP) and an acid

catalyst (e.g., methane sulfonic acid, p-toluenesulfonic acid, or sulfuric acid).

Reaction Conditions: The mixture is heated to a temperature ranging from 150°C to 200°C.

[7] A vacuum is applied, with pressures ranging from 0.1 to 50 mm Hg, to facilitate the

continuous removal of water formed during the etherification process.[6][8]

Reaction Monitoring: The reaction is monitored over several hours. The progress can be

tracked by measuring the amount of water collected or by analyzing samples of the reaction

mixture.

Neutralization: After the desired conversion is achieved, the mixture can be cooled and

neutralized with a base (e.g., NaOH solution) if a soluble acid catalyst was used.[7]

Work-up: The resulting crude product, a viscous oil, contains Di-TMP, unreacted TMP, and

small amounts of higher oligomers like tri-TMP. This mixture then proceeds to the purification

stage.
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Parameter Example 1[6] Example 2[7] Example 3[7]

TMP Input 1210 g 201 g
268 g (in 200g

Toluene)

Catalyst 0.62 g H₂SO₄
4 g Methane

Sulphonic Acid

2 g p-Toluene

Sulphonic Acid

Temperature 160-165 °C 150 °C 200 °C

Pressure 6 mm Hg 0.5 mm Hg
Atmospheric

(Azeotropic)

Time 4 hours 2.25 hours
Not specified (until

18g H₂O separated)

Di-TMP Formed 90.0 g 26.1 g 35.9 g

Tri-TMP Formed 5.9 g 2.8 g 6.4 g

Yield
59% (based on TMP

consumed)

52% (based on TMP

consumed)

25% (based on TMP

consumed)

Route 2: Byproduct of Trimethylolpropane Production
Industrially, Di-TMP is often obtained as a byproduct during the synthesis of trimethylolpropane.

[3][5] The production of TMP involves a base-catalyzed aldol condensation of n-butyraldehyde

with formaldehyde, followed by a crossed Cannizzaro reaction.[9] Under the reaction

conditions, a secondary reaction can occur where TMP condenses to form Di-TMP, which is

then isolated from the distillation residues of the main TMP purification process.[5]

An alternative synthetic approach involves reacting TMP, 2-ethylacrolein, and formaldehyde in

the presence of a basic catalyst, which can produce Di-TMP with high yield and selectivity.[3][5]
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Diagram 1: Key Synthesis Pathways for Di(trimethylolpropane).

Purification of Di(trimethylolpropane)
The purification of Di-TMP is critical for achieving the high purity required for its applications

(>98-99%).[10][11] The primary challenges include its high boiling point, which complicates

distillation, and the presence of structurally similar impurities like TMP and tri-TMP.[12] A multi-

step approach involving extraction and crystallization is often employed.

Purification by Extraction and Crystallization
A robust method for obtaining high-purity Di-TMP involves solvent extraction of crude Di-TMP

(often from TMP distillation residues) followed by crystallization.[10]

The following protocol is based on a patented industrial process:[10]
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Initial Extraction: The crude Di-TMP residue is subjected to cross-current extraction using a

solvent such as octanol and washed with deionized water. This step transfers remaining

TMP and a small amount of Di-TMP into the aqueous phase for recycling.

Solvent Removal: The octanol is removed from the washed organic (oil) phase under

vacuum using a desolventization tower.

Secondary Extraction: The desolventized oil phase, now enriched in Di-TMP, undergoes

another round of cross-current extraction and washing with octanol and water.

Crystallization: The Di-TMP-rich aqueous phase from the secondary extraction is cooled to

induce crystallization.

Filtration: The formed crystals are separated from the mother liquor via filtration (e.g., using a

Büchner funnel). The crystals are then washed with a small amount of deionized water.

Vacuum Drying: The washed, wet product is dried in a vacuum oven under controlled

temperature and pressure to yield the final high-purity Di-TMP product.

Parameter Value / Condition[10]

Starting Material Residue from Trimethylolpropane Rectification

Extraction Solvent Octanol

Washing Agent Deionized Water

Drying Temperature 60 - 70 °C

Drying Pressure 1 - 10 kPa (absolute)

Drying Time 5 - 8 hours

Final Product Purity ≥ 99.0%

Tri-TMP Impurity ≤ 0.5%

Final Product Form Colorless Crystals

Other Purification Methods
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Distillation: Due to the high boiling point of Di-TMP, distillative purification is difficult and

requires high vacuum to prevent thermal decomposition.[12] It is more commonly used to

separate Di-TMP as a residue from the more volatile TMP.[5][13]

Recrystallization: Simple recrystallization from an organic solvent like acetone can also be

used to purify crude Di-TMP.[12]
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Diagram 2: Workflow for the Purification of Di-TMP via Extraction and Crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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